molecular formula C12H18ClNO2S B1378567 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride CAS No. 1112052-89-7

4-[(Benzenesulfonyl)methyl]piperidine hydrochloride

Cat. No. B1378567
CAS RN: 1112052-89-7
M. Wt: 275.8 g/mol
InChI Key: BDHRDGQWVQWUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Benzenesulfonyl)methyl]piperidine hydrochloride”, also known as BMSMP, is a chemical compound that falls under the category of organic compounds. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “4-[(Benzenesulfonyl)methyl]piperidine hydrochloride” is C12H18ClNO2S. Its molecular weight is 275.8 g/mol.

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . For example, some diphenyl (piperidine-4-yl) methanol derivatives showed high cytotoxic activity against various cell lines .

Antiviral Applications

Piperidine derivatives have been found to have antiviral properties . They can be used in the development of drugs to combat various viral diseases.

Antimalarial Applications

Some piperidine derivatives have shown potential as antimalarial agents . They could be used in the development of new treatments for malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been found to have antimicrobial and antifungal properties . They can be used in the development of new antimicrobial and antifungal drugs.

Antihypertensive Applications

Piperidine derivatives have been found to have antihypertensive properties . They can be used in the development of new treatments for hypertension.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been found to have analgesic and anti-inflammatory properties . They can be used in the development of new pain relief and anti-inflammatory drugs.

Antipsychotic Applications

Piperidine derivatives have been found to have antipsychotic properties . They can be used in the development of new treatments for various psychiatric disorders.

Safety and Hazards

The safety data sheet for piperidine indicates that it is flammable and can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated, and vapors may form explosive mixtures with air .

properties

IUPAC Name

4-(benzenesulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHRDGQWVQWUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Benzenesulfonyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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